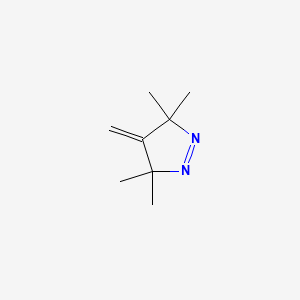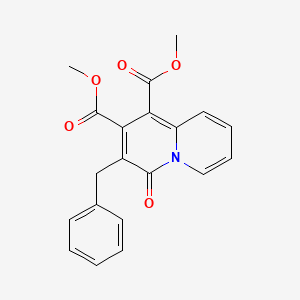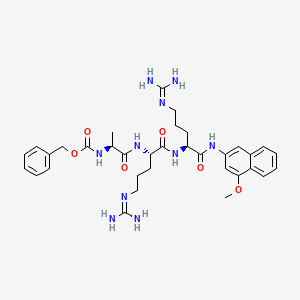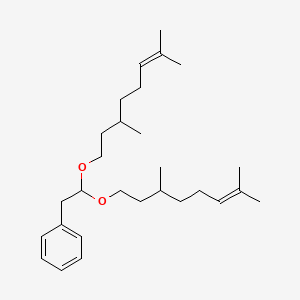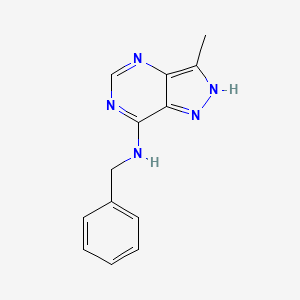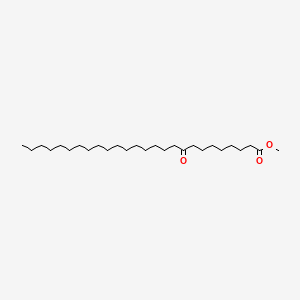
Methyl 9-oxohexacosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-oxohexacosanoate is a chemical compound with the molecular formula C27H52O3This compound is a type of fatty acid methyl ester, which is commonly found in various natural sources and has several industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 9-oxohexacosanoate can be synthesized through the esterification of hexacosanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
Hexacosanoic acid+Methanol→Methyl 9-oxohexacosanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 9-oxohexacosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Hexacosanoic acid.
Reduction: Methyl 9-hydroxyhexacosanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 9-oxohexacosanoate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fatty acid methyl esters.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of biofuels and as a component in lubricants and surfactants
Mecanismo De Acción
The mechanism of action of methyl 9-oxohexacosanoate involves its interaction with cellular membranes and enzymes. The compound can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, it may interact with specific receptors and signaling pathways to exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl hexacosanoate: Similar in structure but lacks the oxo group.
Methyl 25-oxohexacosanoate: Similar but with the oxo group at a different position.
Methyl 12-oxo-3(E)-tridecenoate: Another oxo fatty acid ester with a different chain length and position of the oxo group
Uniqueness
Methyl 9-oxohexacosanoate is unique due to the presence of the oxo group at the 9th position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
Propiedades
Número CAS |
55955-49-2 |
|---|---|
Fórmula molecular |
C27H52O3 |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
methyl 9-oxohexacosanoate |
InChI |
InChI=1S/C27H52O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-26(28)24-21-18-16-19-22-25-27(29)30-2/h3-25H2,1-2H3 |
Clave InChI |
CPXVTKNQCMDWFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



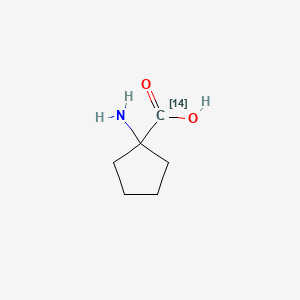
![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)


